benzyl 5-(((2-methoxyethyl)amino)methyl)-3,6-dihydropyridine-1(2H)-carboxylate
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Overview
Description
Benzyl 5-(((2-methoxyethyl)amino)methyl)-3,6-dihydropyridine-1(2H)-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzyl group, a methoxyethylamino group, and a dihydropyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 5-(((2-methoxyethyl)amino)methyl)-3,6-dihydropyridine-1(2H)-carboxylate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The reaction conditions often include a base, such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Benzyl 5-(((2-methoxyethyl)amino)methyl)-3,6-dihydropyridine-1(2H)-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxyethylamino groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-carbon or carbon-heteroatom bonds.
Scientific Research Applications
Benzyl 5-(((2-methoxyethyl)amino)methyl)-3,6-dihydropyridine-1(2H)-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of benzyl 5-(((2-methoxyethyl)amino)methyl)-3,6-dihydropyridine-1(2H)-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- 5-{[Benzyl(2-methyl-2-propanyl)amino]methyl}-N-(2-methoxyethyl)-2-furamide
- 2-amino-5-methoxybenzyl alcohol
Uniqueness
Benzyl 5-(((2-methoxyethyl)amino)methyl)-3,6-dihydropyridine-1(2H)-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzyl group, a methoxyethylamino group, and a dihydropyridine ring sets it apart from other similar compounds, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H24N2O3 |
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Molecular Weight |
304.4 g/mol |
IUPAC Name |
benzyl 5-[(2-methoxyethylamino)methyl]-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C17H24N2O3/c1-21-11-9-18-12-16-8-5-10-19(13-16)17(20)22-14-15-6-3-2-4-7-15/h2-4,6-8,18H,5,9-14H2,1H3 |
InChI Key |
HGVXNVGWXWFTRG-UHFFFAOYSA-N |
Canonical SMILES |
COCCNCC1=CCCN(C1)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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